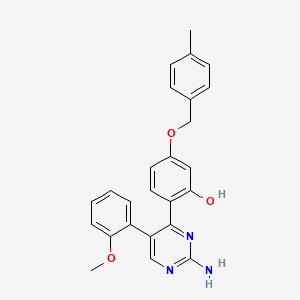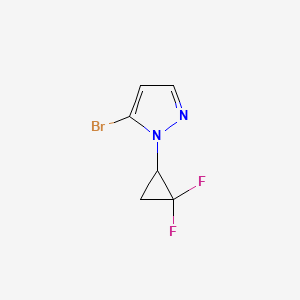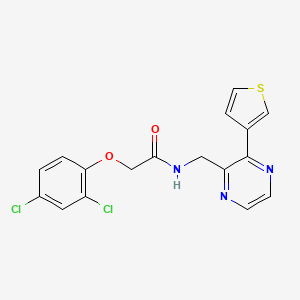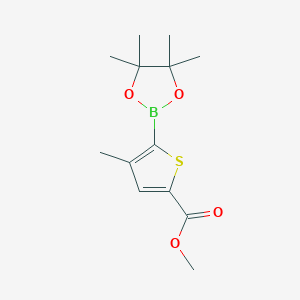![molecular formula C21H26FN3O3 B2493575 8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021031-81-1](/img/structure/B2493575.png)
8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related spirocyclic compounds involves complex organic reactions that yield structures with significant biological and chemical properties. For example, the synthesis of spirooxindoles and spirohydantoins has been optimized for the inhibition of prolyl hydroxylase, demonstrating the synthetic versatility of spirocyclic compounds (Vachal et al., 2012). Similarly, the synthesis of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.5]decane-1,3-dione highlights the potential for creating compounds with varied biological activities (Obniska et al., 2006).
Molecular Structure Analysis
The structural analysis of such compounds often reveals intricate molecular geometries conducive to specific chemical interactions. For instance, crystal and molecular structure studies of related compounds show the significance of the spirocyclic framework and the inter- and intramolecular hydrogen bonding patterns that contribute to their stability and reactivity (Manjunath et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions that underscore their reactivity and potential as synthetic intermediates. The 1,3-dipolar cycloaddition reactions are particularly noteworthy, allowing for the rapid construction of spiro[4.5]decane systems, demonstrating the compounds' versatile reactivity and potential for generating complex structures (Ong & Chien, 1996).
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for their application in synthesis and drug design. The crystallography of related compounds provides insights into their structural integrity and the role of specific functional groups in determining their physical characteristics (Manjunath et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are integral to the utility of spirocyclic compounds. The design and synthesis of compounds like 1,3,8-triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase highlight the targeted chemical functionality achievable through careful manipulation of their structure (Vachal et al., 2012).
Aplicaciones Científicas De Investigación
Antimicrobial and Detoxification Properties
A derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, specifically N-halamine-coated cotton, has been synthesized for antimicrobial and detoxification applications. This derivative, when bonded onto cotton fabrics, showed effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated swatches also demonstrated the capacity to oxidize chemical mustard simulants into less toxic derivatives (Ren et al., 2009).
Myelostimulating Activity
Another study synthesized spiroconnected N-alkoxyalkylpiperidine hydantoins through the Strecker reaction. These derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibited myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, which is crucial for the immune response and recovery from conditions like myelodepressive syndrome (Yu et al., 2018).
Crystal Structure Analysis
The compound’s unique structural features have been a subject of interest in several studies. For instance, crystal structures of oxaspirocyclic compounds related to 1,3,8-triazaspiro[4.5]decane-2,4-dione were determined using single-crystal X-ray crystallography. These studies provide essential insights into the molecular and supramolecular architecture of these compounds, contributing to the understanding of their chemical behavior and potential applications in various fields (Jiang & Zeng, 2016).
Mecanismo De Acción
Target of Action
It is suggested that this compound may be promising for the production of important biologically active compounds .
Mode of Action
The synthesis of similar spiro compounds has been reported to involve reactions such as copper-catalyzed difluoroalkylation and Pd-catalyzed decarboxylation . These reactions could potentially influence the interaction of the compound with its targets.
Propiedades
IUPAC Name |
8-(cyclohexanecarbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c22-17-8-6-15(7-9-17)14-25-19(27)21(23-20(25)28)10-12-24(13-11-21)18(26)16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADKYHUONCEFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)
![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)


![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)